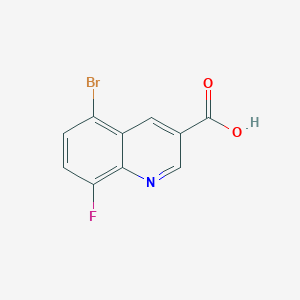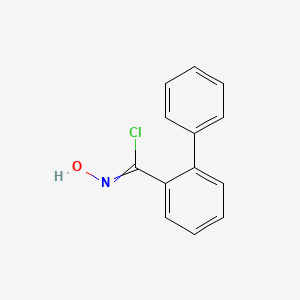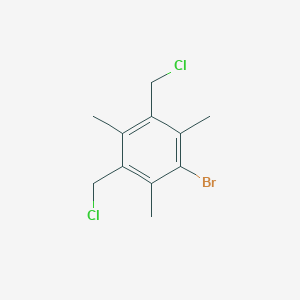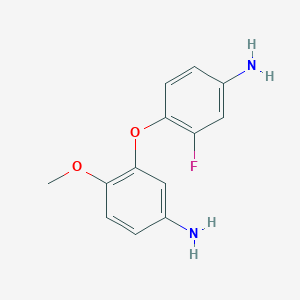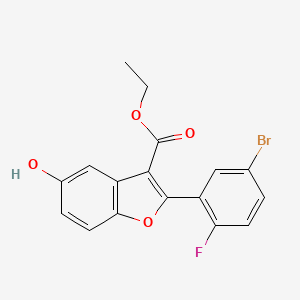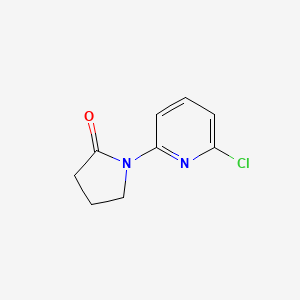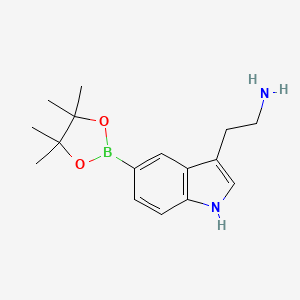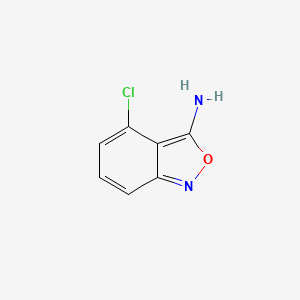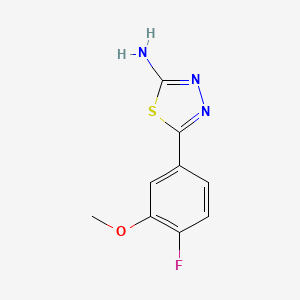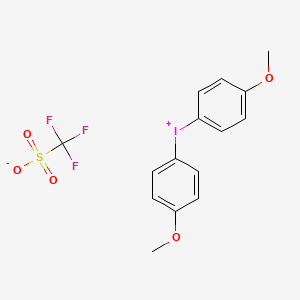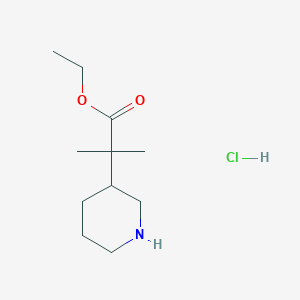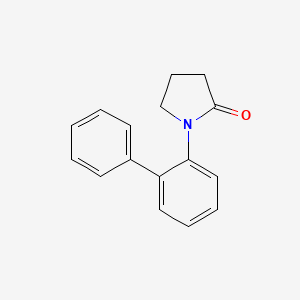
1-(2-Biphenylyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Biphenylyl)-2-pyrrolidinone is an organic compound that features a biphenyl group attached to a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Biphenylyl)-2-pyrrolidinone typically involves the coupling of biphenyl derivatives with pyrrolidinone precursors. One common method includes the reaction of 2-biphenylyl lithium with carbonyl compounds to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Biphenylyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Biphenylyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Biphenylyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring may form hydrogen bonds or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Cyclohexylbiphenyl
- 9-Phenylfluorene
- 9,9-Diphenylfluorene
- 2-(1-Hexylheptyl)biphenyl
- 1-(2-Biphenylyl)-1-(1-Naphthyl)ethane
Uniqueness: 1-(2-Biphenylyl)-2-pyrrolidinone is unique due to the presence of both the biphenyl and pyrrolidinone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-(2-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-11-6-12-17(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clave InChI |
DTXCPLBPKNLBIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


